D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose

描述

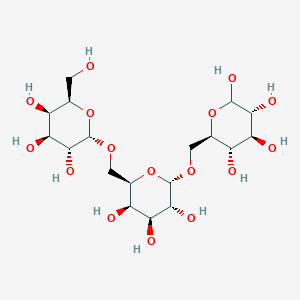

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose is a trisaccharide consisting of two alpha-D-galactopyranose residues and a D-glucopyranose residue joined in sequence by (1->6) glycosidic bonds . This compound is naturally found in certain foods such as cocoa, cocoa products, common hazelnuts, and potatoes . It is also a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose involves the enzymatic hydrolysis of polysaccharides containing alpha-D-galactopyranose and D-glucopyranose units. Specific glycosidases, such as alpha-galactosidase, are used to cleave the glycosidic bonds, resulting in the formation of the trisaccharide .

Industrial Production Methods

Industrial production of D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose typically involves the extraction from natural sources such as Rehmannia glutinosa. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound.

化学反应分析

Types of Reactions

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using alpha-galactosidase to break down the glycosidic bonds.

Oxidation: Oxidizing agents such as periodic acid can be used to oxidize the hydroxyl groups on the sugar units.

Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and acceptors under acidic or enzymatic conditions.

Major Products Formed

Hydrolysis: Produces D-galactose and melibiose.

Oxidation: Results in the formation of aldehydes or carboxylic acids depending on the extent of oxidation.

Glycosylation: Leads to the formation of various glycosides depending on the glycosyl donor and acceptor used.

科学研究应用

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose has several scientific research applications:

Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.

Biology: Investigated for its role in carbohydrate metabolism and its presence in various biological systems.

Medicine: Studied for its potential effects on insulin release and glucose metabolism.

Industry: Utilized in the food industry as a functional ingredient due to its presence in natural food sources.

作用机制

The mechanism of action of D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for alpha-galactosidase, leading to the hydrolysis of the glycosidic bonds and the release of monosaccharides . Additionally, it may influence glucose metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis.

相似化合物的比较

Similar Compounds

Alpha-D-Galp-(1->6)-D-Galp: A disaccharide consisting of two alpha-D-galactopyranose residues joined by a (1->6) glycosidic bond.

Manninotriose: Another trisaccharide with a similar structure but different glycosidic linkages.

Uniqueness

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose is unique due to its specific sequence of glycosidic bonds and its presence in both natural food sources and microbial metabolites . Its ability to undergo various chemical reactions and its applications in different scientific fields further highlight its distinct properties.

属性

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9+,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJQEBRMDXPWNX-SMGIPPFUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928283 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-86-0 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。